molecular formula C24H22ClN3O5 B2965486 4-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 333750-07-5

4-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Katalognummer: B2965486
CAS-Nummer: 333750-07-5
Molekulargewicht: 467.91
InChI-Schlüssel: DRYHZSGAPLVUFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C24H22ClN3O5 and its molecular weight is 467.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid represents a significant class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A quinoline moiety that enhances biological activity.
  • A pyrazole core known for its ability to interact with various biological targets.
  • Dimethoxyphenyl groups that contribute to its lipophilicity and potential receptor interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the one have shown significant antiproliferative effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)0.08
HCT116 (Colon)201.45
A431 (Epidermoid)44.77

The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and survival.

Antimicrobial Activity

The antimicrobial properties of similar compounds have been assessed, revealing effectiveness against a range of pathogens. For example, derivatives containing the 2-chloroquinoline structure exhibited notable antibacterial activity:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

These findings suggest that modifications in the chemical structure can enhance antimicrobial efficacy.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been documented through various assays, including membrane stabilization methods. The compound's ability to inhibit cyclooxygenase enzymes contributes to its anti-inflammatory profile:

Activity Assay Result Reference
COX InhibitionIC50 = 0.93 nM
HRBC Membrane StabilizationSignificant at 100 µg

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds often act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Receptor Interaction : The structural components allow for binding with various receptors, modulating their activity.
  • Oxidative Stress Modulation : Some derivatives exhibit antioxidant properties that reduce oxidative stress in cells.

Case Studies

  • Anticancer Efficacy in MCF-7 Cells : A study demonstrated that the compound significantly inhibited cell proliferation in breast cancer cells, comparing favorably with established chemotherapeutics like doxorubicin.
  • Antimicrobial Screening : A series of related compounds were screened against common pathogens, showing promising results that warrant further exploration in clinical settings.

Eigenschaften

IUPAC Name

4-[3-(2-chloroquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O5/c1-32-20-8-7-15(12-21(20)33-2)18-13-19(28(27-18)22(29)9-10-23(30)31)16-11-14-5-3-4-6-17(14)26-24(16)25/h3-8,11-12,19H,9-10,13H2,1-2H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYHZSGAPLVUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC4=CC=CC=C4N=C3Cl)C(=O)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.